molecular formula C10H11NO3 B3015220 methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate CAS No. 900019-50-3

methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate

Cat. No. B3015220
M. Wt: 193.202
InChI Key: ARKUXUKWKVFIBU-UHFFFAOYSA-N
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Description

“Methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate” is a complex organic compound. The cyclopropyl group in the compound is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process . Additionally, cyclopropanation reactions are crucial in the formation of the cyclopropyl group .


Molecular Structure Analysis

The molecular structure of this compound is influenced by the cyclopropyl and carbonyl groups. Due to the high electronegativity of the oxygen atom in the carbonyl group, the compound is polar in nature . The cyclopropyl group adds to the complexity of the structure .


Chemical Reactions Analysis

The compound, due to its cyclopropyl and carbonyl groups, can undergo a variety of chemical reactions. Cyclopropanation is a common reaction for cyclopropyl groups . Carbonyl compounds, due to the high electronegativity of the oxygen atom, open possibilities for many types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The compound is polar due to the presence of the carbonyl group . The cyclopropyl group adds to the complexity of the structure, influencing its physical and chemical properties .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates : A study by Galenko et al. (2015) demonstrated a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates, involving a relay catalytic cascade reaction. This method introduces substituents at the pyrrole nitrogen via nucleophilic reaction and allows the production of methyl 4-piperidinopyrrole-2-carboxylates (Galenko et al., 2015).

  • Crystal Structure Determination : Silva et al. (2012) worked on the crystal structure of functionalized pyrroles, including derivatives similar to methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate, to explore their potential as antitumoral agents. They utilized synchrotron X-ray powder diffraction data for this purpose (Silva et al., 2012).

  • Synthesis of Therapeutically Relevant Derivatives : Rochais et al. (2004) described the synthesis of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, useful as building blocks in medicinal chemistry. This synthesis paves the way for creating nitrogen heterocycles with potential therapeutic interest (Rochais et al., 2004).

Potential Pharmaceutical Applications

  • Antimicrobial Agents : Hublikar et al. (2019) synthesized novel methyl 1H-pyrrole-3-carboxylate derivatives, demonstrating significant antimicrobial properties. These findings suggest potential applications in developing new therapeutic tools (Hublikar et al., 2019).

  • Synthesis of α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, leading to the creation of pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds have potential utility in synthesizing pyrrole-containing products for pharmaceutical applications (Galenko et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to refer to the relevant safety data sheets for detailed information .

properties

IUPAC Name

methyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)8-4-7(5-11-8)9(12)6-2-3-6/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKUXUKWKVFIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate

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